molecular formula C12H17BO3 B1426664 2-Methyl-4-pentanoylphenylboronic acid CAS No. 1793003-61-8

2-Methyl-4-pentanoylphenylboronic acid

Cat. No. B1426664
M. Wt: 220.07 g/mol
InChI Key: WDIQDPYDEQZENV-UHFFFAOYSA-N
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Description

2-Methyl-4-pentanoylphenylboronic acid is a chemical compound with the CAS Number: 1793003-61-8. It has a molecular weight of 220.08 and its IUPAC name is 2-methyl-4-pentanoylphenylboronic acid .


Molecular Structure Analysis

The InChI code for 2-Methyl-4-pentanoylphenylboronic acid is 1S/C12H17BO3/c1-3-4-5-12(14)10-6-7-11(13(15)16)9(2)8-10/h6-8,15-16H,3-5H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Methyl-4-pentanoylphenylboronic acid has a molecular weight of 220.08 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Chemical Synthesis

    • 2-Methyl-4-pentanoylphenylboronic acid is a chemical compound with the molecular formula C12H17BO3 . It is used in various areas of research including life science, material science, chemical synthesis, chromatography, and analytical studies .
  • Atmospheric Chemistry

    • In a study of herbicides in the atmosphere, 2-Methyl-4-pentanoylphenylboronic acid was detected . The study focused on the real-time measurement of herbicides during and after field application .
    • The method of application involved the use of chemical ionization time-of-flight mass spectrometry to detect chlorinated phenoxy acid herbicides in the atmosphere .
    • The results showed that atmospheric concentrations of 2-methyl-4-chlorophenoxyacetic acid (MCPA) increased for several hours after the initial application, indicative of a slower source . The maximum observed gas-phase MCPA was 60 ppt v, consistent with a post-application volatilization source to the atmosphere .
  • Enrichment of cis-diol Containing Molecules

    • In the field of material science, 2-Methyl-4-pentanoylphenylboronic acid has been used in the synthesis of highly selective phenylboronic acid-functionalized organic polymers . These polymers are used for the enrichment of cis-diol containing molecules .
    • The method of application involves a one-pot polymerization approach using N,N’-methylbisacrylamide (MBAA) as the crosslinker and DMSO as the polymerization solvent .
    • The results showed that these PBA-MBAA particles synthesized in DMSO displayed ultrahigh selectivity to the cis-diol containing molecules . They showed a high binding affinity with dissociation constants of 2.0×10−4 M and 9.8×10−5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .
  • Optoelectronics Materials

    • Borinic acids, including 2-Methyl-4-pentanoylphenylboronic acid, have been used in the synthesis of optoelectronics materials .

properties

IUPAC Name

(2-methyl-4-pentanoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c1-3-4-5-12(14)10-6-7-11(13(15)16)9(2)8-10/h6-8,15-16H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIQDPYDEQZENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)CCCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801250242
Record name B-[2-Methyl-4-(1-oxopentyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-pentanoylphenylboronic acid

CAS RN

1793003-61-8
Record name B-[2-Methyl-4-(1-oxopentyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1793003-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-Methyl-4-(1-oxopentyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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